![molecular formula C8H16S4 B14287088 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol CAS No. 136789-40-7](/img/structure/B14287088.png)
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol is an organic compound characterized by the presence of multiple sulfur atoms within its structure. This compound belongs to the class of thiols, which are known for their distinctive sulfur-hydrogen (SH) functional group. Thiols are often recognized for their strong and sometimes unpleasant odors, and they play significant roles in various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol typically involves the reaction of thiourea with an alkyl halide. This reaction forms a thiol through nucleophilic substitution, where the thiolate anion (RS-) attacks the alkyl halide, replacing the halide group with a thiol group . The reaction conditions often include the use of a polar solvent and a base to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of thiols like this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol undergoes various chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, polar solvents, bases
Major Products
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thiol-substituted compounds
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in redox biology and as a model compound for understanding thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism by which 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol exerts its effects involves its ability to undergo redox reactions. The thiol group can donate electrons, acting as a reducing agent, and can form disulfides through oxidation. This redox activity is crucial in various biochemical pathways, including the regulation of protein function through thiol-disulfide exchange .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simple thiol with a single sulfur atom, known for its strong odor.
1-Butanethiol: Another thiol with a longer carbon chain, also characterized by its pungent smell.
2-Mercaptoethanol: A thiol used in biochemistry for reducing disulfide bonds in proteins.
Uniqueness
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol is unique due to its multiple sulfur atoms and complex structure, which allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its structure also provides distinct properties that can be leveraged in various applications, from chemical synthesis to biological research .
Eigenschaften
CAS-Nummer |
136789-40-7 |
|---|---|
Molekularformel |
C8H16S4 |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
2-[2-(2-sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol |
InChI |
InChI=1S/C8H16S4/c1-8(6-11-4-2-9)7-12-5-3-10/h9-10H,1-7H2 |
InChI-Schlüssel |
VTLSJSAMMCANQX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSCCS)CSCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


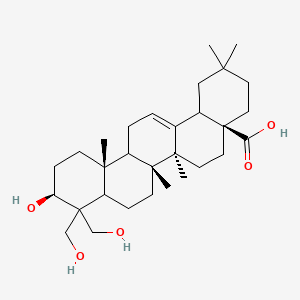


![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
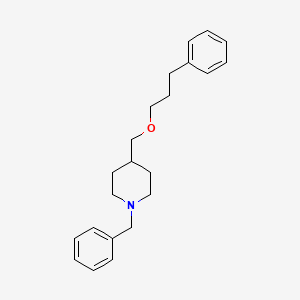
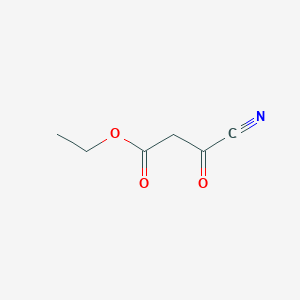
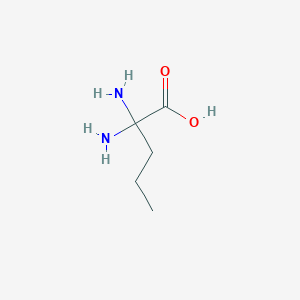
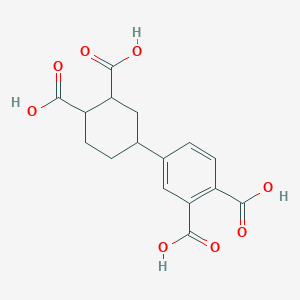
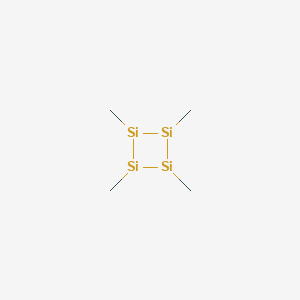
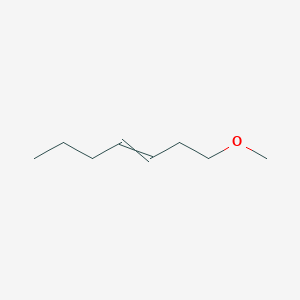
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)

